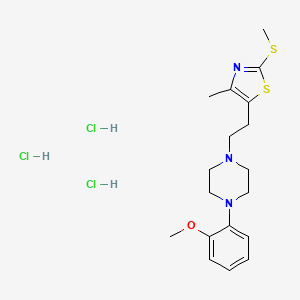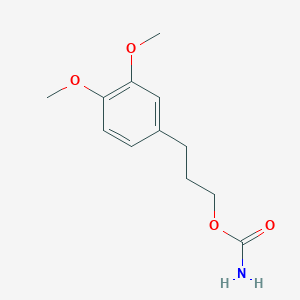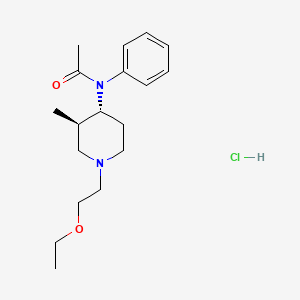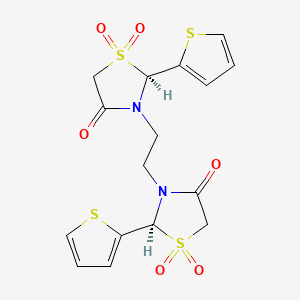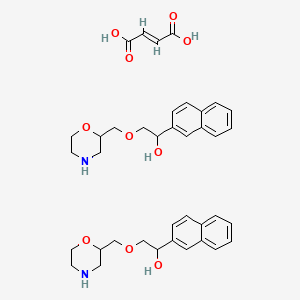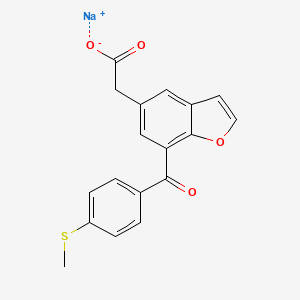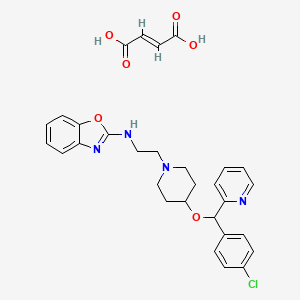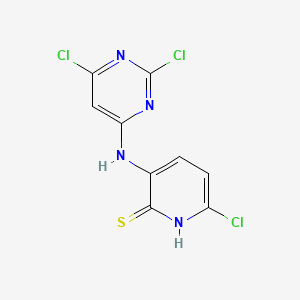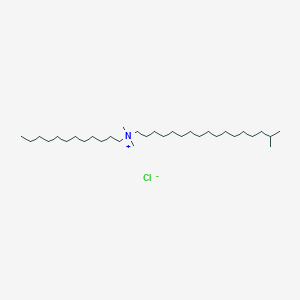
Isostearyl laurdimonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isostearyl laurdimonium chloride is a quaternary ammonium compound that contains isostearyl alcohol (iso-1-octadecanol) as its alcoholic component. The term “dimethyl ammonium” refers to a quaternary dimethyl ammonium salt, typically based on fatty amines. This compound is commonly used in cosmetic products for its antistatic properties, which help reduce electrostatic charges, particularly in hair care products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isostearyl laurdimonium chloride is synthesized through a reaction involving isostearyl alcohol and lauryl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the formation of the quaternary ammonium salt. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The use of advanced technologies and equipment helps in achieving high yields and purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Isostearyl laurdimonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. These reactions often involve the replacement of the chloride ion with other nucleophiles. The compound is relatively stable and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures. The pH of the reaction medium is also controlled to optimize the reaction rate and yield .
Major Products Formed: The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with hydroxide ions produce isostearyl alcohol and lauryl alcohol, while reactions with amines yield corresponding amine derivatives .
Wissenschaftliche Forschungsanwendungen
Isostearyl laurdimonium chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant and emulsifying agent, helping to stabilize emulsions and improve the solubility of various compounds. In biology, it is used in cell culture media to enhance cell growth and viability. In medicine, it is incorporated into formulations for its antimicrobial properties, which help in preventing infections. In the industrial sector, it is used in the production of personal care products, such as shampoos and conditioners, due to its conditioning and antistatic properties .
Wirkmechanismus
The mechanism of action of isostearyl laurdimonium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in antimicrobial applications, where the compound helps in eliminating harmful microorganisms. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Steardimonium chloride
- Behentrimonium chloride
- Cetrimonium chloride
Comparison: Isostearyl laurdimonium chloride is unique due to its specific combination of isostearyl alcohol and lauryl chloride, which imparts distinct properties such as enhanced conditioning and antistatic effects. Compared to steardimonium chloride, which contains a stearyl (C18) carbon chain, this compound has a branched structure that provides better spreadability and absorption. Behentrimonium chloride, with a longer carbon chain (C22), offers stronger conditioning effects but may be less suitable for fine hair due to potential buildup. Cetrimonium chloride, with a shorter carbon chain (C16), is more commonly used in lightweight formulations but may not provide the same level of conditioning as this compound .
Eigenschaften
CAS-Nummer |
220895-68-1 |
|---|---|
Molekularformel |
C32H68ClN |
Molekulargewicht |
502.3 g/mol |
IUPAC-Name |
dodecyl-dimethyl-(16-methylheptadecyl)azanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-6-7-8-9-10-11-18-21-24-27-30-33(4,5)31-28-25-22-19-16-14-12-13-15-17-20-23-26-29-32(2)3;/h32H,6-31H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FLHZRVCNBDNLAL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


